molecular formula C12H17FN2O B3374594 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 1021133-89-0

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline

Cat. No.: B3374594
CAS No.: 1021133-89-0
M. Wt: 224.27 g/mol
InChI Key: XTUKLPCGSNKBGD-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline moiety

Preparation Methods

The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline typically involves the reaction of 2-fluoroaniline with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluorine atom and a morpholine ring, which are essential for its biological activity. The structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈F N₂O
  • Molecular Weight : 234.30 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the morpholine ring contributes to its specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that the compound has significant antibacterial properties. For instance, it has shown effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 µM and against S. agalactiae with an MIC of 75 µM .
  • Antifungal Activity : Some derivatives of the compound have demonstrated antifungal activity, although specific data on this compound itself is limited .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µM)
This compoundE. coli50
This compoundS. agalactiae75
Related Compound AS. aureus100
Related Compound BBacillus cereus90

Case Study: Antitumor Activity

A study evaluating various derivatives found that compounds similar to this compound exhibited antitumor activities against specific cancer cell lines. For example, analogs with similar structural motifs were shown to inhibit tumor growth in vitro, indicating potential for development as anticancer agents .

Properties

IUPAC Name

2-fluoro-N-(2-morpholin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUKLPCGSNKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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